10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene
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Overview
Description
10-methyl-4-nitroso-1,3,8-triazatricyclo[74002,7]trideca-2(7),3,5,8,10,12-hexaene is a complex heterocyclic compound It features a unique tricyclic structure with multiple nitrogen atoms, making it an interesting subject for chemical research
Preparation Methods
The synthesis of 10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often require ethanol as a solvent and moderate heating to facilitate the formation of the tricyclic structure. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced. Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to moderate heating. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The nitroso group can participate in redox reactions, influencing the compound’s activity and interactions.
Comparison with Similar Compounds
Similar compounds to 10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene include:
13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These compounds have similar tricyclic structures and exhibit high anti-inflammatory activity.
2,4,6,8,10,12-hexanitrohexaazaisowurtzitane: Known for its energetic properties, this compound shares the multi-nitrogen tricyclic structure The uniqueness of 10-methyl-4-nitroso-1,3,8-triazatricyclo[740
Properties
CAS No. |
88899-70-1 |
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Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene |
InChI |
InChI=1S/C11H8N4O/c1-7-3-2-6-15-10(7)12-8-4-5-9(14-16)13-11(8)15/h2-6H,1H3 |
InChI Key |
GANTYVYGBGCUFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)N=O |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)N=O |
Synonyms |
2-nitroso-6-methyldipyrido(1,2-a-3',2'-d)imidazole 2-NMDI |
Origin of Product |
United States |
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